molecular formula C19H19N3OS2 B2795929 1-(thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopentanecarboxamide CAS No. 2034312-75-7

1-(thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2795929
CAS No.: 2034312-75-7
M. Wt: 369.5
InChI Key: VOQQTZBDMFSHRO-UHFFFAOYSA-N
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Description

1-(thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C19H19N3OS2 and its molecular weight is 369.5. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 1-(thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)cyclopentanecarboxamide, and how can reaction yields be maximized?

  • Methodology : The synthesis typically involves multi-step reactions, including coupling thiophene derivatives with pyrazine intermediates. Key steps include:

  • Cyclopentane functionalization : Introduce the thiophen-2-yl group via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling .
  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HCl) to link the cyclopentane-carboxylic acid to the pyrazine-methylamine intermediate .
  • Optimization : Yield improvements require temperature control (0–60°C), solvent selection (DMF or THF), and purification via column chromatography or recrystallization .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify thiophene ring proton environments (δ 6.8–7.5 ppm) and cyclopentane backbone carbons .
  • X-ray crystallography : Resolve stereochemistry and confirm dihedral angles between thiophene and pyrazine rings (e.g., angles <15° indicate planar interactions) .
  • IR spectroscopy : Identify amide C=O stretches (~1650–1700 cm1^{-1}) and thiophene C-S vibrations (~600–700 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology : Prioritize target-specific assays based on structural analogs:

  • Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays, given pyrazine’s role in ATP-binding pocket interactions .
  • Antimicrobial activity : Conduct microdilution assays against Gram-positive bacteria (e.g., S. aureus) due to thiophene’s membrane-disruption potential .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with IC50_{50} calculations .

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

  • Methodology : Stability studies under varied conditions:

  • Solvent selection : Store in anhydrous DMSO or dichloromethane to prevent hydrolysis of the amide bond .
  • Temperature : Long-term stability at –20°C; avoid repeated freeze-thaw cycles .
  • Monitoring : Use HPLC-PDA to track degradation products (e.g., free thiophene or cyclopentane fragments) .

Q. What computational tools predict the electronic interactions between thiophene and pyrazine moieties?

  • Methodology : Density Functional Theory (DFT) calculations:

  • HOMO-LUMO analysis : Evaluate electron-rich thiophene (donor) and electron-deficient pyrazine (acceptor) interactions using Gaussian 16 with B3LYP/6-31G(d) basis sets .
  • Charge transfer : Map electrostatic potential surfaces to identify reactive sites for electrophilic/nucleophilic attacks .

Advanced Research Questions

Q. How can electronic effects of substituents on the pyrazine ring modulate reactivity in cross-coupling reactions?

  • Methodology : Systematic substitution studies:

  • Electron-withdrawing groups (EWGs) : Introduce –NO2_2 or –CN at pyrazine C-5 to enhance oxidative addition in Suzuki-Miyaura couplings .
  • Steric effects : Compare coupling efficiency of 3-thiophene vs. bulkier aryl groups using kinetic monitoring (e.g., 1H^1H-NMR reaction tracking) .

Q. What strategies resolve contradictions in reported synthetic yields for analogous compounds?

  • Methodology : Critical analysis of reaction parameters:

  • Byproduct identification : Use LC-MS to detect side products (e.g., over-alkylated cyclopentane) and adjust stoichiometry .
  • Catalyst screening : Compare Pd(PPh3_3)4_4 vs. PdCl2_2(dppf) in C–S bond formations, optimizing ligand-to-metal ratios .

Q. How can machine learning models improve reaction condition prediction for scaled-up synthesis?

  • Methodology : Integrate computational and experimental

  • Dataset curation : Compile reaction parameters (solvent, catalyst, temperature) and yields from literature .
  • Model training : Use random forest algorithms to predict optimal conditions; validate via microfluidic high-throughput experimentation .

Q. What advanced spectroscopic techniques elucidate dynamic conformational changes in solution?

  • Methodology :

  • 2D NOESY : Identify spatial proximity between cyclopentane and pyrazine protons to confirm folded conformations .
  • Variable-temperature NMR : Monitor rotational barriers of the amide bond (e.g., coalescence temperature analysis) .

Q. How do non-covalent interactions (e.g., π-stacking) influence crystallization behavior?

  • Methodology : Crystallography and Hirshfeld surface analysis:
  • Crystal packing : Resolve intermolecular C–H⋯S interactions between thiophene moieties using Mercury software .
  • Thermal analysis : Correlate DSC melting points with stacking efficiency (e.g., higher melting points indicate stronger π-π interactions) .

Properties

IUPAC Name

1-thiophen-2-yl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c23-18(19(7-1-2-8-19)16-6-4-12-25-16)22-13-14-17(21-10-9-20-14)15-5-3-11-24-15/h3-6,9-12H,1-2,7-8,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQQTZBDMFSHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=NC=CN=C3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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